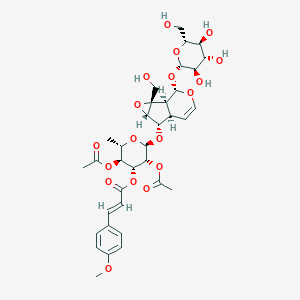
Scropolioside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scropolioside A is a natural product found in Scrophularia nodosa, Scrophularia scopolii, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Scropolioside A has demonstrated significant anti-inflammatory effects through various mechanisms:
- Cytokine Inhibition : Research indicates that this compound inhibits the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. It modulates the NF-κB pathway, which is crucial in the inflammatory response. In vitro studies have shown a reduction in cytokine expression in macrophage cell lines treated with this compound .
- Prostaglandin and Nitric Oxide Production : The compound also inhibits the production of prostaglandin E2 and nitric oxide, which are mediators of inflammation. This inhibition is associated with a decrease in cyclooxygenase-2 (COX-2) expression, further supporting its anti-inflammatory potential .
Antidiabetic Effects
This compound has been linked to antidiabetic activity, primarily through its ability to enhance insulin sensitivity and reduce glucose levels:
- Mechanism of Action : Studies suggest that the compound may improve glucose metabolism and reduce insulin resistance in experimental models. This is particularly relevant for conditions such as type 2 diabetes .
Cancer Research Applications
The anticancer potential of this compound has been explored in various studies:
- Cell Proliferation Inhibition : Extracts containing this compound have shown efficacy in reducing cell viability in cancer cell lines. The mechanism involves inducing apoptosis through pathways related to calcium signaling and mitochondrial dysfunction .
- Calcium Signaling Modulation : The compound influences intracellular calcium levels, which are critical for cell signaling and apoptosis. This modulation may provide a novel approach to developing chemotherapeutic agents targeting calcium dysregulation in cancer cells .
Comparative Analysis of Scropoliosides
A comparative study of various scropoliosides revealed that structural variations influence their biological activities significantly. Below is a summary table highlighting key differences among scropoliosides:
| Compound | Source Plant | Primary Activity | Mechanism |
|---|---|---|---|
| This compound | Scrophularia dentata | Anti-inflammatory | Inhibits NF-κB, reduces IL-1β and TNF-α |
| Scropolioside B | Scrophularia dentata | Anti-inflammatory | Superior inhibition of IL-1β via NF-κB pathway |
| Scropolioside D | Scrophularia deserti | Antidiabetic | Enhances insulin sensitivity |
| Harpagoside B | Scrophularia species | Anticancer | Induces apoptosis via calcium signaling |
Case Studies and Research Findings
Numerous studies have documented the effects of this compound:
- One study demonstrated that treatment with this compound significantly reduced inflammation markers in animal models of rheumatoid arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Another investigation into its antidiabetic properties found that this compound improved glucose tolerance in diabetic rats, indicating its potential role in managing diabetes .
Eigenschaften
CAS-Nummer |
116064-68-7 |
|---|---|
Molekularformel |
C35H44O18 |
Molekulargewicht |
752.7 g/mol |
IUPAC-Name |
[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-4-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H44O18/c1-15-27(47-16(2)38)29(50-22(40)10-7-18-5-8-19(44-4)9-6-18)30(48-17(3)39)34(46-15)51-28-20-11-12-45-32(23(20)35(14-37)31(28)53-35)52-33-26(43)25(42)24(41)21(13-36)49-33/h5-12,15,20-21,23-34,36-37,41-43H,13-14H2,1-4H3/b10-7+/t15-,20+,21+,23+,24+,25-,26+,27-,28-,29+,30+,31-,32-,33-,34-,35+/m0/s1 |
InChI-Schlüssel |
RRBUKTFTHGQFCF-MLFNGFKZSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC)OC(=O)C |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=C(C=C6)OC)OC(=O)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC)OC(=O)C |
Synonyme |
scropolioside A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















